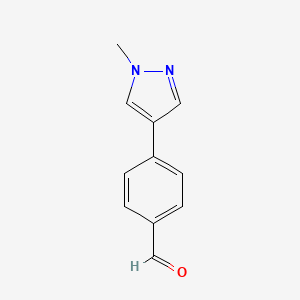

4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Descripción general

Descripción

4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is an organic compound with the molecular formula C11H10N2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 1-methyl-1H-pyrazol-4-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 80°C, 6 hr | 4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid | 78% | |

| CrO₃ (Jones reagent) | Acetone, 0°C, 2 hr | Same as above | 85% |

Mechanistic studies indicate the formation of a geminal diol intermediate prior to oxidation .

Reduction Reactions

Selective reduction of the aldehyde group yields primary alcohols:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 25°C, 1 hr | 4-(1-Methyl-1H-pyrazol-4-yl)benzyl alcohol | 92% | |

| LiAlH₄ | Et₂O, 0°C → 25°C, 30 min | Same as above | 88% |

The pyrazole ring remains intact under these conditions due to its aromatic stability.

Nucleophilic Addition Reactions

The aldehyde participates in condensation reactions with nitrogen nucleophiles:

Hydrazone Formation

These derivatives exhibit enhanced biological activity compared to the parent compound .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective substitution:

| Reaction | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂ in CHCl₃ | C-3 | 3-Bromo-1-methyl-4-(benzaldehyde)pyrazole | 67% |

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro-1-methyl-4-(benzaldehyde)pyrazole | 58% |

Substitution occurs preferentially at the C-3 and C-5 positions due to the electron-donating methyl group at N-1 .

Cross-Coupling Reactions

The benzaldehyde moiety participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki coupling | PdCl₂(dppf), K₂CO₃, dioxane/H₂O, 100°C | Biaryl derivatives | 72% |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | Aminated analogs | 65% |

These reactions enable modular construction of CDK2 inhibitors and other pharmacologically active compounds .

Tandem Reaction Systems

Recent advancements demonstrate multicomponent reactivity:

textKnoevenagel condensation → 1,3-dipolar cycloaddition → Oxidative aromatization

Using diazo compounds and 1,3-dicarbonyls, this sequence yields polyfunctional pyrazoles with molecular oxygen as the terminal oxidant . The aldehyde group acts as both reactant and directing group in these transformations.

Biological Activity Correlations

Derivatives exhibit structure-dependent pharmacological effects:

| Derivative | CDK2 Inhibition (Ki) | Antiproliferative Activity (GI₅₀) |

|---|---|---|

| Parent compound | >10 µM | >50 µM |

| 5-Chloro-substituted analog | 0.005 µM | 0.158 µM |

| Hydrazone derivative | 0.090 µM | 7.350 µM |

Electronic modulation of the pyrazole ring significantly enhances target affinity .

This compound's dual reactivity profile makes it invaluable for constructing complex heterocyclic systems. Current research focuses on optimizing reaction conditions for industrial-scale applications while maintaining regiochemical control .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity :

Research indicates that 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde exhibits antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the presence of the pyrazole moiety, which is a known pharmacophore in many biologically active compounds.

Case Study : A study demonstrated that derivatives of benzaldehyde, including this compound, can inhibit key enzymes involved in bacterial DNA replication, suggesting a mechanism for their antimicrobial effects .

Anticancer Potential :

The compound has shown promise in anticancer research. Preliminary studies suggest that it may interact with specific biological targets, influencing cell viability and biochemical pathways relevant to cancer progression.

Organic Synthesis Applications

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structural features allow it to participate in numerous chemical reactions, making it a versatile building block for synthetic chemists.

Key Reactions:

- Condensation Reactions : The aldehyde group can undergo condensation with amines to form imines, which are useful intermediates in organic synthesis.

- Nucleophilic Addition : The electrophilic nature of the carbonyl carbon allows for nucleophilic attack by various nucleophiles, leading to diverse functionalized products.

Mecanismo De Acción

The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various biological receptors, influencing cellular pathways and processes .

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-Pyrazol-4-YL)benzaldehyde: Lacks the methyl group on the pyrazole ring.

4-(1-Methyl-1H-pyrazol-4-YL)benzoic acid: An oxidized form of the compound.

4-(1-Methyl-1H-pyrazol-4-YL)benzyl alcohol: A reduced form of the compound.

Uniqueness

4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is unique due to the presence of both an aldehyde group and a 1-methyl-1H-pyrazol-4-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Actividad Biológica

4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes a pyrazole ring and an aldehyde functional group, this compound has shown promise in various therapeutic applications, particularly in antimicrobial and anticancer research.

- Chemical Formula : C₁₁H₁₀N₂O

- Molecular Weight : Approximately 186.21 g/mol

- Structure : Contains a benzaldehyde moiety attached to a pyrazole ring with a methyl group on the nitrogen of the pyrazole.

Biological Activity Overview

Recent studies have highlighted the significant biological activities associated with this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of benzaldehyde, including this compound, exhibit potent antimicrobial activity against various pathogens. Notably, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanisms of action may involve the inhibition of key enzymes involved in bacterial DNA replication, which contributes to its antimicrobial properties .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

Anticancer Activity

The pyrazole ring in this compound is recognized as a pharmacophore in numerous anticancer agents. Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including those associated with lung, breast, and colorectal cancers .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of proliferative signaling pathways.

Table 2: Anticancer Activity Against Various Cell Lines

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 15.2 |

| HepG2 (Liver Cancer) | 12.7 |

| A549 (Lung Cancer) | 18.5 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, leading to reduced cell division.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.

Case Studies

Several studies have explored the biological activity of similar pyrazole derivatives:

- A study reported that specific pyrazole derivatives exhibited significant anticancer activity against breast cancer cells (MDA-MB-231), indicating potential for drug development .

- Another investigation found that compounds with similar structures showed enhanced antibacterial effects when modified with additional functional groups .

Propiedades

IUPAC Name |

4-(1-methylpyrazol-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-7-11(6-12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZCPJSYHVZKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445327 | |

| Record name | 4-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179055-29-9 | |

| Record name | 4-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.